![molecular formula C6H11ClO2 B1266108 Isopropyl 3-chloropropionate CAS No. 691-93-0](/img/structure/B1266108.png)
Isopropyl 3-chloropropionate
Overview
Description
Isopropyl 3-chloropropionate is an organic compound with the molecular formula C6H11ClO2 . It is also known by other names such as Isopropyl 3-chloropropanoate and has a CAS number of 691-93-0 .
Synthesis Analysis
A method for preparing 3-chloropropionate has been disclosed in a patent . The method takes acrylate as raw material to prepare 3-chloropropionate mofetil through addition reaction, atmospheric or vacuum distillation in the presence of low-level chloride, anhydrous alcohol, and inhibitor .
Molecular Structure Analysis
The molecular formula of Isopropyl 3-chloropropionate is C6H11ClO2 . The average mass is 150.603 Da and the monoisotopic mass is 150.044754 Da .
Physical And Chemical Properties Analysis
Isopropyl 3-chloropropionate has a density of 1.1±0.1 g/cm³ . Its boiling point is 167.7±13.0 °C at 760 mmHg . The vapor pressure is 1.7±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol . The flash point is 60.9±15.3 °C .
Scientific Research Applications
Synthesis of Thermo-responsive Polymer Gels
Isopropyl 3-chloropropionate is used in the synthesis of thermo-responsive polymer gels . These polymers exhibit the remarkable ability to shift from a soluble to an insoluble state in response to temperature variations . The capacity of these polymers to dynamically respond to temperature changes opens up exciting avenues for designing smart materials with tunable properties .
Drug Delivery Systems
Thermo-responsive water-soluble polyacrylamides, synthesized using Isopropyl 3-chloropropionate, have potential applications in drug delivery . The temperature-responsive behavior of these polymers can be leveraged to control the release of drugs .
Gene Carriers
The thermo-responsive polymers synthesized using Isopropyl 3-chloropropionate can also be used as gene carriers . The temperature-responsive behavior of these polymers can be used to control the delivery of genes to specific cells .
Tissue Engineering
In the field of tissue engineering, thermo-responsive polymers synthesized using Isopropyl 3-chloropropionate can be used to create scaffolds that respond to temperature changes . This can help in the development of tissues and organs in the lab .
Sensors
Thermo-responsive polymers, synthesized using Isopropyl 3-chloropropionate, can be used in the development of sensors . These sensors can respond to temperature changes, making them useful in various scientific and technological applications .
Catalysis
Thermo-responsive polymers synthesized using Isopropyl 3-chloropropionate can be used in catalysis . The temperature-responsive behavior of these polymers can be leveraged to control the rate of chemical reactions .
Chromatography Separation
In chromatography separation, thermo-responsive polymers synthesized using Isopropyl 3-chloropropionate can be used . The temperature-responsive behavior of these polymers can be leveraged to control the separation of compounds .
Organic Synthesis and Pesticide
Isopropyl 3-chloropropionate is also used in organic synthesis and as a pesticide. Its complex structure and diverse applications make it a valuable compound in scientific research.
Safety and Hazards
Safety data sheets indicate that Isopropyl chloroformate, a similar compound, is highly flammable and may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Central nervous system) through prolonged or repeated exposure .
properties
IUPAC Name |
propan-2-yl 3-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMSUOJRFMSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219159 | |
Record name | Isopropyl 3-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-chloropropionate | |
CAS RN |
691-93-0 | |
Record name | 1-Methylethyl 3-chloropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 3-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3-chloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl 3-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 3-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl 3-chloropropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8E5Q9UDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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